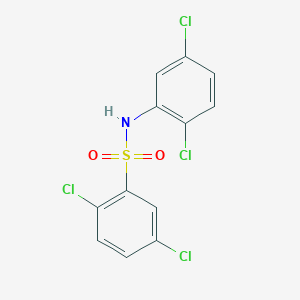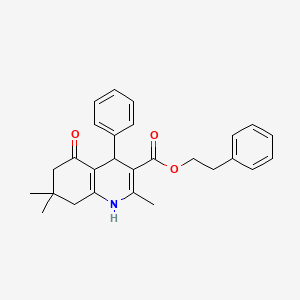![molecular formula C23H17BrN4O B11693213 N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(2-Bromphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid ist eine komplexe organische Verbindung mit der Summenformel C23H17BrN4O und einem Molekulargewicht von 445,32 g/mol Diese Verbindung ist bekannt für ihre einzigartigen Strukturmerkmale, darunter eine Bromphenylgruppe, ein Pyrazolring und ein Acenaphthylen-Rest.
Vorbereitungsmethoden
Die Synthese von N'-[(E)-(2-Bromphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid beinhaltet typischerweise die Kondensation von 2-Brombenzaldehyd mit 3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid unter spezifischen Reaktionsbedingungen . Die Reaktion wird in der Regel in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Essigsäure durchgeführt, um den Kondensationsprozess zu erleichtern. Das Reaktionsgemisch wird dann mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion zu gewährleisten, gefolgt von Abkühlung und Filtration, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
N'-[(E)-(2-Bromphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Bromphenylgruppe zu einer Phenylgruppe führt.
Substitution: Das Bromatom in der Bromphenylgruppe kann durch andere funktionelle Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen substituiert werden. Häufige Reagenzien für diese Reaktionen sind Natriumhydroxid oder Kaliumcarbonat.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(2-Bromphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Diese Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und anticancer-Eigenschaften.
Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Arzneimitteln und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(2-Bromphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Es wird angenommen, dass die Bromphenylgruppe und der Pyrazolring eine entscheidende Rolle bei seiner biologischen Aktivität spielen, indem sie an bestimmte Enzyme oder Rezeptoren binden und so ihre Aktivität modulieren. Die genauen beteiligten molekularen Ziele und Signalwege werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass es bestimmte Enzyme hemmen könnte, die an der Zellproliferation und dem Zellüberleben beteiligt sind, was es zu einem potenziellen Kandidaten für die Krebstherapie macht.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring are believed to play a crucial role in its biological activity by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
N'-[(E)-(2-Bromphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
N'-[(E)-(5-Brom-2-fluorphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einem Fluoratom anstelle des Wasserstoffatoms am Phenylring.
N'-[(E)-(2-Bromphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid: Diese Verbindung hat eine ähnliche Struktur, jedoch mit unterschiedlichen Substituenten am Phenylring.
Die Einzigartigkeit von N'-[(E)-(2-Bromphenyl)methyliden]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazol-5-carbohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H17BrN4O |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
N-[(E)-(2-bromophenyl)methylideneamino]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H17BrN4O/c24-19-7-2-1-4-16(19)13-25-28-23(29)21-12-20(26-27-21)17-11-10-15-9-8-14-5-3-6-18(17)22(14)15/h1-7,10-13H,8-9H2,(H,26,27)(H,28,29)/b25-13+ |
InChI-Schlüssel |
ZDADIMBXTFTENW-DHRITJCHSA-N |
Isomerische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CC=C5Br |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CC=C5Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)

![N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B11693139.png)
![3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11693155.png)
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
![N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)
![5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)
![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)


